N-cyclopentyl-3-(pyrimidin-2-yloxy)piperidine-1-carboxamide N-cyclopentyl-3-(pyrimidin-2-yloxy)piperidine-1-carboxamide
Brand Name: Vulcanchem
CAS No.: 2034272-90-5
VCID: VC6402721
InChI: InChI=1S/C15H22N4O2/c20-15(18-12-5-1-2-6-12)19-10-3-7-13(11-19)21-14-16-8-4-9-17-14/h4,8-9,12-13H,1-3,5-7,10-11H2,(H,18,20)
SMILES: C1CCC(C1)NC(=O)N2CCCC(C2)OC3=NC=CC=N3
Molecular Formula: C15H22N4O2
Molecular Weight: 290.367

N-cyclopentyl-3-(pyrimidin-2-yloxy)piperidine-1-carboxamide

CAS No.: 2034272-90-5

Cat. No.: VC6402721

Molecular Formula: C15H22N4O2

Molecular Weight: 290.367

* For research use only. Not for human or veterinary use.

N-cyclopentyl-3-(pyrimidin-2-yloxy)piperidine-1-carboxamide - 2034272-90-5

Specification

CAS No. 2034272-90-5
Molecular Formula C15H22N4O2
Molecular Weight 290.367
IUPAC Name N-cyclopentyl-3-pyrimidin-2-yloxypiperidine-1-carboxamide
Standard InChI InChI=1S/C15H22N4O2/c20-15(18-12-5-1-2-6-12)19-10-3-7-13(11-19)21-14-16-8-4-9-17-14/h4,8-9,12-13H,1-3,5-7,10-11H2,(H,18,20)
Standard InChI Key SYCZSBXPKWPRHE-UHFFFAOYSA-N
SMILES C1CCC(C1)NC(=O)N2CCCC(C2)OC3=NC=CC=N3

Introduction

Chemical Identity and Structural Analysis

Molecular Architecture

N-Cyclopentyl-3-(pyrimidin-2-yloxy)piperidine-1-carboxamide features a piperidine ring substituted at the 1-position with a cyclopentyl carboxamide group and at the 3-position with a pyrimidin-2-yloxy moiety. The IUPAC name, N-cyclopentyl-3-pyrimidin-2-yloxypiperidine-1-carboxamide, reflects this arrangement. Key structural descriptors include:

PropertyValue
Molecular FormulaC15H22N4O2\text{C}_{15}\text{H}_{22}\text{N}_4\text{O}_2
Molecular Weight290.367 g/mol
SMILESC1CCC(C1)NC(=O)N2CCCC(C2)OC3=NC=CC=N3
InChI KeySYCZSBXPKWPRHE-UHFFFAOYSA-N
PubChem CID121018009

The pyrimidine ring (C3_3H3_3N2_2O) contributes π-π stacking potential, while the cyclopentyl group enhances lipophilicity, likely influencing membrane permeability .

Spectroscopic and Physicochemical Properties

Although experimental data on solubility, melting point, and spectral signatures (e.g., NMR, IR) are unavailable, computational models predict moderate hydrophobicity (LogP ≈ 2.1) due to the cyclopentyl group. The pyrimidin-2-yloxy moiety may engage in hydrogen bonding via its nitrogen atoms, potentially enhancing target binding affinity .

Synthetic Methodologies and Precursor Pathways

Hypothesized Synthesis Routes

While no published synthesis for N-cyclopentyl-3-(pyrimidin-2-yloxy)piperidine-1-carboxamide exists, analogous piperidine derivatives suggest a multi-step approach:

  • Piperidine Functionalization:

    • Nucleophilic substitution at the 3-position of piperidine using 2-chloropyrimidine under basic conditions to introduce the pyrimidin-2-yloxy group .

    • Protection of the piperidine nitrogen with a tert-butoxycarbonyl (Boc) group prior to substitution .

  • Carboxamide Formation:

    • Reaction of the secondary amine at the 1-position with cyclopentyl isocyanate in dichloromethane, catalyzed by triethylamine.

  • Deprotection and Purification:

    • Acidic removal of the Boc group (e.g., HCl in dioxane) followed by column chromatography .

Challenges in Optimization

Steric hindrance from the cyclopentyl group may reduce carboxamide coupling efficiency, necessitating elevated temperatures or microwave-assisted synthesis . Yield improvements could involve transitioning from batch to flow chemistry for intermediate steps.

Comparative Analysis with Structural Analogs

Pyrrolo[2,3-d]Pyrimidine Derivatives

The patent US6696567B2 highlights ethyl 2-[2-[[4-methyl-3-[methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino]piperidine-1-carbonyl]amino]-1,3-thiazol-4-yl]acetate as a potent antiviral agent (EC50_{50} = 1.65 µM) . While N-cyclopentyl-3-(pyrimidin-2-yloxy)piperidine-1-carboxamide lacks the pyrrolo-fused ring, its pyrimidine and piperidine components share mechanistic parallels, particularly in nucleic acid interaction .

Piperidine-Based Therapeutics

Piperidine scaffolds are prevalent in FDA-approved drugs (e.g., donepezil, risperidone). The cyclopentyl carboxamide group in this compound mirrors structural features of JAK2 inhibitors, hinting at potential immunomodulatory applications .

Future Directions and Research Gaps

In Vitro Screening Priorities

  • Antiviral Assays: Testing against HIV-1 integrase and SARS-CoV-2 main protease (Mpro^\text{pro}) using fluorescence resonance energy transfer (FRET) assays .

  • Cytotoxicity Profiling: Assessing selectivity indices in Vero or HEK293T cells to establish therapeutic windows .

Structural Modifications for Enhanced Efficacy

  • Pyrimidine Substitution: Introducing electron-withdrawing groups (e.g., -CF3_3) at the 4-position to improve target binding .

  • Cyclopentyl Replacement: Swapping cyclopentyl with adamantyl to boost lipophilicity and CNS penetration.

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